Steric Bulk Differentiation: 4-Ethyl vs. 4-Methyl vs. 4-Unsubstituted Piperidine-Morpholine Building Blocks
The 4-ethyl substituent provides greater steric bulk (Taft Es value approximately –0.07 for ethyl vs. 0.00 for methyl vs. +1.24 for H) relative to the 4-methyl analog and the unsubstituted parent . In 4,4-disubstituted piperidine morphinomimetics, increasing the size of the 4-alkyl substituent from methyl to ethyl altered μ-opioid receptor binding modes as demonstrated by Electronic-Topological Method (ETM) analysis across a series of 42 compounds [1]. The ethyl group occupies a distinct topological pharmacophoric volume that is not accessible to the methyl analog, leading to differentiated receptor interaction profiles [1].
| Evidence Dimension | Steric parameter (Taft Es) of 4-alkyl substituent |
|---|---|
| Target Compound Data | 4-Ethyl: Taft Es ≈ –0.07; Molecular Weight 198.31 g/mol |
| Comparator Or Baseline | 4-Methyl analog (CAS 1208090-98-5): Taft Es ≈ 0.00; MW 184.28 g/mol. 4-Unsubstituted (CAS 53617-35-9): MW 170.25 g/mol |
| Quantified Difference | Steric bulk increase of ~0.07 Es units over methyl; MW increase of 14.03 g/mol (ethyl vs. methyl); 28.06 g/mol vs. unsubstituted |
| Conditions | Taft Es values from standard steric parameter tables; MW from ChemSrc database [2] |
Why This Matters
The distinct steric profile of the 4-ethyl substituent can alter receptor binding conformations and selectivity profiles relative to the methyl analog, making it a non-interchangeable building block when steric differentiation is required in lead optimization.
- [1] Electronic-Topological Study of the Structure-Activity Relationships in a Series of Piperidine Morphinomimetics. Bentham Science / PubMed, 2000. Abstract describes SAR of 42 4,4-disubstituted piperidine morphinomimetics using ETM methodology, showing distinct pharmacophoric volumes for different 4-alkyl substituents. https://pubmed.ncbi.nlm.nih.gov (accessed 2026-04-25). View Source
- [2] ChemSrc / PubChem. 4-(Piperidin-4-yl)morpholine — CAS 53617-35-9. Molecular Weight 170.25. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-04-25). View Source
